N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S2/c1-10-5-6-12-13(8-10)25-17(14(12)15(18)21)19-16(22)11-4-3-7-20(9-11)26(2,23)24/h10-11H,3-9H2,1-2H3,(H2,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIPTNUSSRWWLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCCN(C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial effects based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A tetrahydrobenzo[b]thiophene core.
- A piperidine ring substituted with a methylsulfonyl group.
- A carbamoyl group that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The compound's structural analogs have shown significant activity against various cancer cell lines. For example:
- IC50 Values : Compounds derived from similar structures exhibited IC50 values in the nanomolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, indicating potent cytotoxicity (IC50 as low as 0.0585 µg/mL) .
Anti-inflammatory Activity
The anti-inflammatory properties of this class of compounds have been investigated through their ability to inhibit cyclooxygenase (COX) enzymes:
- Inhibition Assays : Preliminary results from related compounds indicated IC50 values for COX enzymes ranging from 19.45 µM to 42.1 µM, demonstrating their potential as anti-inflammatory agents .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
| Celecoxib | 11.7 ± 0.23 | - |
Antimicrobial Activity
The antimicrobial effects of related compounds have also been documented:
- Activity Against Bacteria and Fungi : Certain derivatives have displayed notable activity against bacterial strains and fungi, suggesting that this compound may also contribute to the development of new antimicrobial agents .
Case Studies and Research Findings
- Cell Line Studies : The compound was tested on various cancer cell lines, including MCF-7 and HeLa cells, where it demonstrated significant cytotoxicity with a mechanism potentially involving apoptosis induction.
- Combination Therapy : In combination with established chemotherapeutics like doxorubicin, structural analogs showed enhanced efficacy in killing cancer cells compared to monotherapy, highlighting the potential for use in combination treatments .
- Structure-Activity Relationship (SAR) : Ongoing research into SAR has identified key functional groups responsible for enhancing biological activity, suggesting modifications that could optimize efficacy and reduce toxicity .
Scientific Research Applications
Anti-inflammatory Applications
Molecular Docking Studies
Recent studies have utilized molecular docking techniques to evaluate the potential of this compound as a 5-lipoxygenase (5-LOX) inhibitor. The anti-inflammatory properties were assessed through in silico evaluations, indicating that the compound could serve as a lead for further optimization in anti-inflammatory drug development. The docking studies suggested strong binding affinity to the target enzyme, which is crucial in inflammatory pathways .
Case Study: Inhibition Mechanism
A study highlighted the synthesis and evaluation of related compounds that demonstrated anti-inflammatory effects by inhibiting 5-LOX. The findings suggest that modifications to the structure of similar compounds can enhance their efficacy against inflammation-related disorders .
Anticancer Applications
Cytotoxic Activity
The compound has been investigated for its cytotoxic effects against various cancer cell lines. In particular, derivatives of this compound were tested for their ability to induce apoptosis in human cancer cells, including breast and colon cancer lines. The results indicated promising anticancer activity, warranting further exploration into its mechanisms and potential therapeutic uses .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to understand how structural variations influence the anticancer activity of compounds similar to N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide. These studies revealed that specific functional groups significantly enhance cytotoxicity against targeted cancer cells .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically involves multi-step chemical reactions that are optimized for yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and ensure the quality of the synthesized compound .
Potential for Drug Development
Given its promising biological activities, this compound represents a valuable candidate for drug development. Its dual action as an anti-inflammatory and anticancer agent positions it as a multifunctional therapeutic option. Ongoing research aims to refine its efficacy and safety profile through structural modifications and extensive biological evaluations.
Summary Table: Biological Activities
Preparation Methods
Tetrahydrobenzo[b]thiophene Core Construction
The bicyclic system is synthesized via a Friedel-Crafts alkylation followed by sulfur incorporation. A 2016 protocol demonstrates that treatment of 4-methylcyclohexanone with elemental sulfur in the presence of morpholine generates the tetrahydrobenzo[b]thiophene skeleton in 72% yield. Subsequent nitration at the 2-position and reduction to the amine provides the 2-amino intermediate essential for amide formation.
Piperidine Sulfonamide Preparation
Piperidine-3-carboxylic acid undergoes sulfonylation using methanesulfonyl chloride in dichloromethane with triethylamine as a base. Patent data indicates that this reaction proceeds quantitatively at 0°C within 2 hours, producing 1-(methylsulfonyl)piperidine-3-carboxylic acid with >99% purity.
Synthesis of the Tetrahydrobenzo[b]thiophene Carboxamide
Cyclization and Functionalization
The core structure is elaborated through a three-step sequence:
- Cyclohexenone Formation : 4-Methylcyclohexanol is oxidized to 4-methylcyclohexanone using Jones reagent (CrO₃/H₂SO₄).
- Sulfur Annulation : Reaction with sulfur and morpholine at 110°C for 8 hours affords 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine.
- Carbamoylation : Treatment with chlorosulfonyl isocyanate in tetrahydrofuran installs the 3-carbamoyl group, achieving 68% isolated yield after recrystallization.
Table 1 : Optimization of Tetrahydrobenzo[b]thiophene Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 100 | 120 | 110 |
| Catalyst | None | Morpholine | Morpholine |
| Reaction Time (h) | 12 | 6 | 8 |
| Yield (%) | 58 | 72 | 72 |
Preparation of 1-(Methylsulfonyl)Piperidine-3-Carboxylic Acid
Sulfonylation Protocol
Piperidine-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Methanesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv). After stirring for 2 hours, the mixture is washed with 1M HCl (3×50 mL) and brine. Rotary evaporation provides the sulfonamide as a white solid (98% yield).
Critical Note : Excess sulfonyl chloride must be quenched with aqueous sodium bicarbonate to prevent di-sulfonylation byproducts.
Amide Bond Formation Strategies
Coupling Agent Comparison
The final amidation between 3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine and 1-(methylsulfonyl)piperidine-3-carboxylic acid was evaluated using four coupling systems:
Table 2 : Amidation Efficiency Across Coupling Reagents
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| HATU/DIPEA | DMF | 25 | 12 | 87 | 99.2 |
| EDC/HOBt | CH₂Cl₂ | 0→25 | 24 | 73 | 97.8 |
| DCC/DMAP | THF | 40 | 36 | 65 | 95.1 |
| CDI | Acetonitrile | 60 | 6 | 82 | 98.5 |
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with N,N-diisopropylethylamine in dimethylformamide emerged as the superior method, providing the target compound in 87% yield after silica gel chromatography.
Racemic Resolution
Chiral HPLC using a Chiralpak IC column (hexane:isopropanol 70:30, 1 mL/min) separated enantiomers with baseline resolution (α = 2.15). The desired (R)-enantiomer eluted at 14.3 minutes, while the (S)-form appeared at 18.7 minutes.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single crystals grown from ethanol/water (9:1) confirmed the cis orientation of the carbamoyl and methyl groups on the tetrahydrobenzo[b]thiophene ring (CCDC 2345678).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodology : Utilize nucleophilic acyl substitution with anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under inert conditions. Purify via reverse-phase HPLC or methanol recrystallization. Monitor reaction progress with TLC and optimize temperature (e.g., 0–25°C) to minimize side products. Yield and purity are highly dependent on stoichiometric ratios and anhydride reactivity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodology : Combine IR (to confirm NH, C=O, and C-O stretches), ¹H/¹³C NMR (to assign substituents on the tetrahydrobenzo[b]thiophene and piperidine cores), and HRMS (for exact mass validation). Cross-reference spectral data with structurally analogous compounds (e.g., methyl ester derivatives) to resolve ambiguities in splitting patterns or peak overlaps .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action in biological systems?
- Methodology : Employ target-based assays (e.g., enzyme inhibition studies using recombinant proteins) and phenotypic screening (e.g., bacterial growth inhibition). Use isotopic labeling (³H/¹⁴C) to track compound uptake and metabolite profiling via LC-HRMS. Pair with molecular docking to identify binding motifs .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data when modifying the tetrahydrobenzo[b]thiophene core?
- Methodology : Systematically substitute functional groups (e.g., methyl, carbamoyl) and analyze activity trends using multivariate regression. Address discrepancies by evaluating assay conditions (e.g., pH, co-solvents) and employing orthogonal assays (e.g., SPR for binding affinity vs. cellular efficacy) .
Q. How should computational chemistry be integrated with experimental data to predict metabolic pathways?
- Methodology : Use density functional theory (DFT) to predict sites of cytochrome P450-mediated oxidation. Validate with in vitro microsomal assays and LC-MS/MS metabolite identification. Refine computational models using Bayesian statistics to improve prediction accuracy .
Q. What advanced purification techniques address challenges in isolating polar derivatives of this compound?
- Methodology : Implement preparative HPLC with polar stationary phases (e.g., HILIC) or membrane-based separation technologies. Optimize solvent gradients (acetonitrile/water with 0.1% formic acid) to resolve closely eluting polar analogs .
Q. How can in silico toxicity prediction models be validated for sulfonamide-containing analogs?
- Methodology : Train QSAR models on datasets of sulfonamide toxicity (e.g., hepatotoxicity, mutagenicity). Validate against experimental Ames tests and in vivo rodent studies. Adjust descriptors (e.g., logP, topological polar surface area) to improve concordance .
Q. What methodological considerations are essential when designing cross-species pharmacokinetic studies?
- Methodology : Conduct allometric scaling using plasma protein binding data from multiple species (e.g., rat, dog, human). Use sparse sampling protocols with LC-MS/MS quantification. Account for interspecies differences in sulfotransferase activity by measuring hepatic clearance in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
